

The Discovery and Synthesis of Co 101244 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Co 101244 hydrochloride

Cat. No.: B070116

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An In-depth Examination of a Potent and Selective GluN2B Antagonist

Abstract

Co 101244 hydrochloride, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subunits containing the GluN2B (formerly NR2B) subunit.^{[1][2][3]} This high selectivity for the GluN2B subunit over other NMDA receptor subtypes has positioned Co 101244 as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, it has shown promise in preclinical studies for its neuroprotective and anticonvulsant properties.^{[2][4]} This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **Co 101244 hydrochloride**, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Pharmacological Profile

Co 101244 was identified through a structure-based search and optimization of a lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine, which exhibited modest but selective NMDA receptor antagonist activity. The optimization process, detailed in a seminal 1999 publication in the Journal of Medicinal Chemistry by Zhou et al., focused on enhancing potency, reducing off-target effects, and improving in vivo activity.

The pharmacological activity of Co 101244 was primarily characterized by its potent and selective inhibition of NMDA receptors containing the GluN2B subunit. This was determined using two-electrode voltage-clamp electrophysiology in *Xenopus* oocytes expressing cloned rat NMDA receptors.^[5]

Quantitative Pharmacological Data

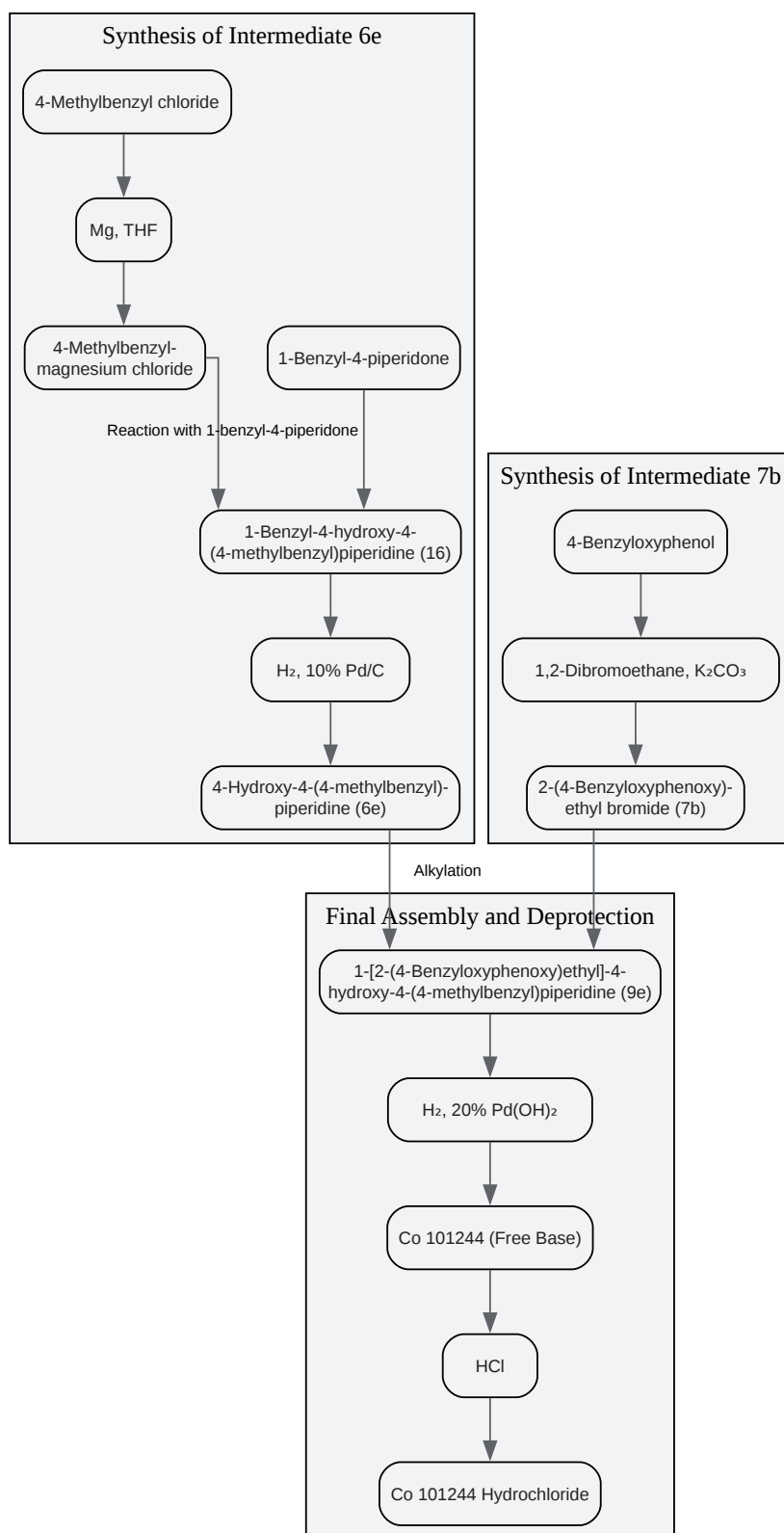
The following table summarizes the key quantitative data for **Co 101244 hydrochloride**'s pharmacological activity.

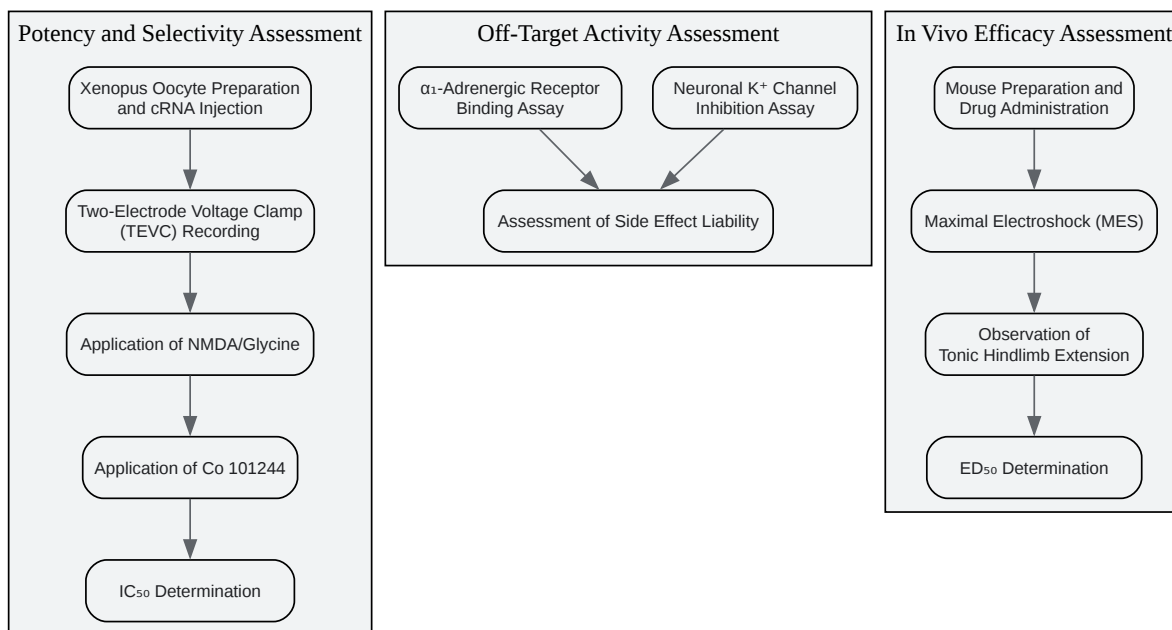
Parameter	Value	Receptor/Assay	Reference
IC50	0.043 μ M	GluN1A/GluN2B	^{[1][2][6]}
IC50	> 100 μ M	GluN1A/GluN2A	^{[1][2][6]}
IC50	> 100 μ M	GluN1A/GluN2C	^{[1][2][6]}
ED50	1.5 mg/kg	Mouse Maximal Electroshock (MES) Assay	^{[2][4]}

Synthesis of Co 101244 Hydrochloride

The synthesis of **Co 101244 hydrochloride** is a multi-step process starting from commercially available materials. The key steps involve the formation of the piperidine core, followed by N-alkylation and final deprotection. The synthetic scheme is outlined below, based on the procedure described by Zhou et al. (1999).

Diagram: Synthetic Pathway of Co 101244 Hydrochloride





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- To cite this document: BenchChem. [The Discovery and Synthesis of Co 101244 Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070116#co-101244-hydrochloride-discovery-and-synthesis]

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